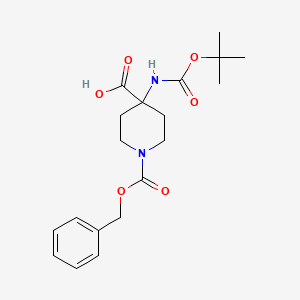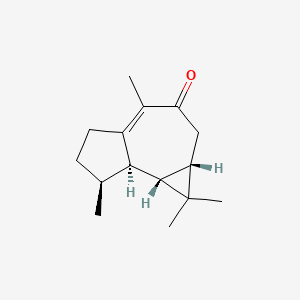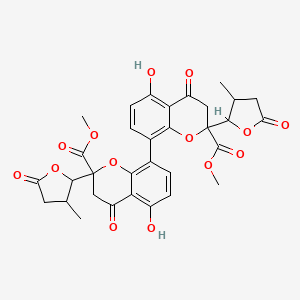
1-Methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as methyl and hexadecanoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Applications De Recherche Scientifique
1. Physical Chemical Characteristics and Biological Activities
A study exploring the physical chemical characteristics of platelet-activating factor (PAF) analogs, including 1-Methyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, revealed their critical micellar concentration and physical parameters. These findings suggest that these compounds are present as monomolecular species in biological studies, offering insight into their diverse biological activities, which cannot be explained solely by physical parameters (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
2. Phase Properties in Lipid Bilayers
The mixing properties of phosphatidylcholine/phosphatidylethanolamine bilayers, including analogs of this compound, were studied. This research provides insights into the lateral mobility and domain formation in lipid bilayers, contributing to the understanding of cellular membrane dynamics (Ahn & Yun, 1999).
3. Enzymatic Synthesis and Biological Implications
Research on the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine derivatives, including this compound, highlights their potential as powerful bioactive molecules. This synthesis pathway plays a significant role in the regulation of physiological processes, such as blood pressure and platelet activation (Wykle, Malone, & Snyder, 1980).
4. Infrared Reflection Absorption Spectroscopy in Enzymatic Processes
A study using infrared reflection absorption spectroscopy (IRRAS) monitored the hydrolysis of 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine by phospholipase A2. This research demonstrates the versatility of IRRAS in studying interfacial enzymatic processes and molecular organization in lipid layers, relevant to compounds like this compound (Gericke & Hühnerfuss, 1994).
Propriétés
Formule moléculaire |
C25H52NO7P |
|---|---|
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)33-24(22-30-5)23-32-34(28,29)31-21-20-26(2,3)4/h24H,6-23H2,1-5H3/t24-/m1/s1 |
Clé InChI |
CKGYHPCQZHSHKS-XMMPIXPASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC)COP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




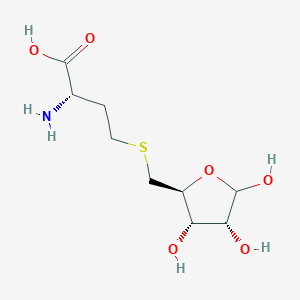
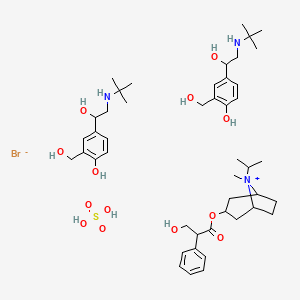
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
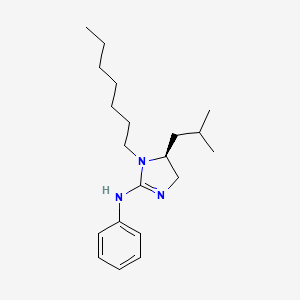
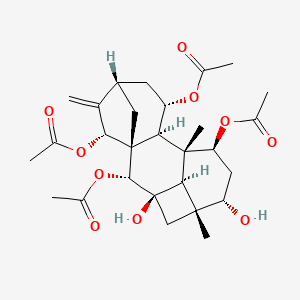
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
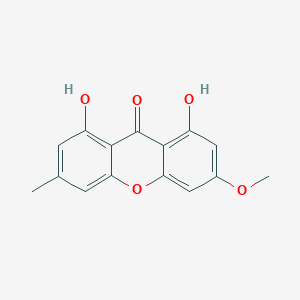

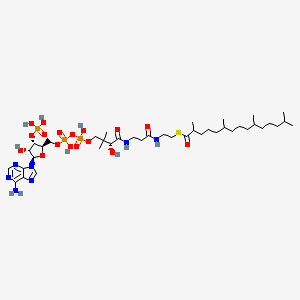
![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
